

IR spectroscopy and functional groups of 5-Benzyloxy-1-pentanol

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Compound of Interest

Compound Name: 5-Benzyloxy-1-pentanol

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An In-depth Technical Guide to the Infrared Spectroscopy and Functional Groups of 5-Benzyloxy-1-pentanol

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of molecular structure is paramount. Infrared (IR) spectroscopy serves as a powerful analytical technique for the identification of functional groups within a molecule, providing critical insights into its chemical identity and purity. This guide provides a detailed analysis of the IR spectrum of **5-Benzyloxy-1-pentanol**, correlating its structural features with characteristic vibrational frequencies.

Molecular Structure of 5-Benzyloxy-1-pentanol

5-Benzyloxy-1-pentanol is an organic compound featuring a pentanol backbone with a benzyloxy group attached to the fifth carbon. Its structure incorporates a primary alcohol, an ether linkage, and an aromatic ring. These functional groups give rise to a unique IR spectrum that can be used for its identification and characterization.

Analysis of Functional Groups by IR Spectroscopy

The infrared spectrum of **5-Benzyloxy-1-pentanol** reveals distinct absorption bands corresponding to the vibrations of its specific functional groups. An analysis of a reported IR spectrum for this compound provides the following key peaks.^[1]

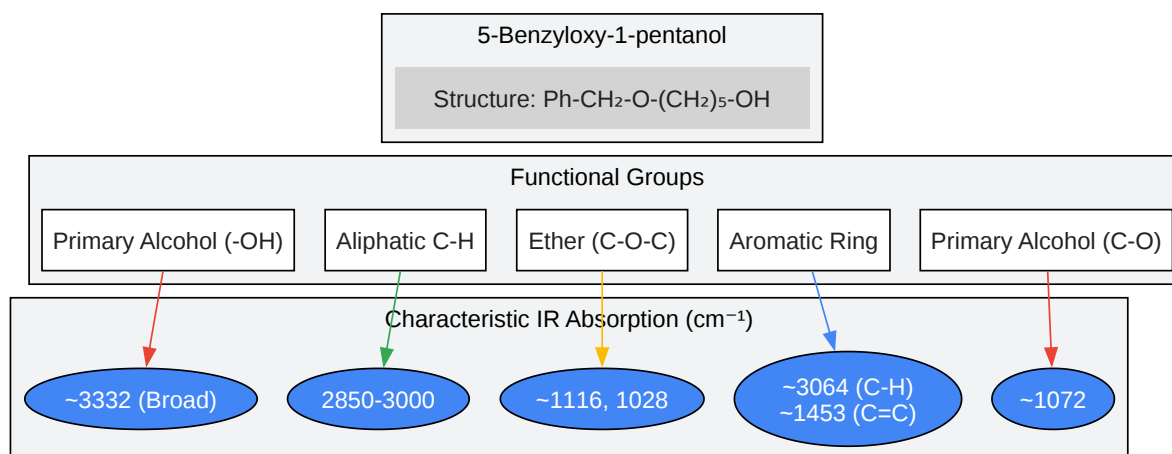
Data Presentation: IR Absorption Bands

The quantitative data from the IR spectrum of **5-Benzyloxy-1-pentanol** is summarized in the table below. The table correlates the observed vibrational frequencies with the corresponding functional groups and vibrational modes.

| Wavenumber (cm ⁻¹) | Functional Group | Vibrational Mode | Intensity |
|--------------------------------|------------------|--------------------|---------------|
| 3332 | Alcohol (O-H) | Stretching | Strong, Broad |
| 3064 | Aromatic (C-H) | Stretching | Medium |
| 2938, 2865 | Aliphatic (C-H) | Stretching | Strong |
| 1453 | Aromatic (C=C) | Stretching | Medium |
| 1116, 1028 | Ether (C-O-C) | Asymmetric Stretch | Strong |
| 1072 | Alcohol (C-O) | Stretching | Strong |

Visualization of Structure-Spectra Correlations

The following diagram illustrates the logical relationship between the functional groups present in **5-Benzyloxy-1-pentanol** and their characteristic absorption regions in the infrared spectrum.



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Caption: Correlation of functional groups in **5-Benzyloxy-1-pentanol** with IR peaks.

Detailed Interpretation of the IR Spectrum

- O-H Stretching: The prominent broad absorption band observed at 3332 cm⁻¹ is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.[2][3][4] The broadness of this peak is a direct consequence of intermolecular hydrogen bonding between the alcohol molecules.
- C-H Stretching:
 - The peak at 3064 cm⁻¹ is attributed to the stretching vibrations of the C-H bonds on the aromatic (phenyl) ring.[5] Aromatic C-H stretches typically appear at wavenumbers greater than 3000 cm⁻¹.
 - The strong absorptions at 2938 cm⁻¹ and 2865 cm⁻¹ are due to the asymmetric and symmetric stretching vibrations of the C-H bonds in the aliphatic (pentyl) chain.[6][7]

- Aromatic C=C Stretching: The absorption at 1453 cm^{-1} corresponds to the C=C stretching vibrations within the aromatic ring.^[5]
- C-O Stretching:
 - The spectrum displays strong peaks in the fingerprint region that can be attributed to C-O stretching. The peak at 1072 cm^{-1} is consistent with the C-O stretch of a primary alcohol.^{[2][8]}
 - The peaks at 1116 cm^{-1} and 1028 cm^{-1} are characteristic of the asymmetric C-O-C stretching of the ether linkage.^[9]

Experimental Protocol for Acquiring the IR Spectrum

The following is a generalized protocol for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a liquid sample like **5-Benzyloxy-1-pentanol** using an Attenuated Total Reflectance (ATR) accessory.

Materials and Equipment:

- FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
- **5-Benzyloxy-1-pentanol** sample
- Dropper or pipette
- Solvent for cleaning (e.g., isopropanol or acetone)
- Lint-free wipes

Procedure:

- Instrument Preparation:
 - Ensure the FTIR spectrometer and the computer with the control software are turned on and have stabilized.

- Open the sample compartment.
- Background Spectrum Collection:
 - Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
 - Lower the ATR press to ensure no sample is present.
 - Using the software, collect a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.
- Sample Application:
 - Lift the ATR press.
 - Using a clean dropper, place a small drop of **5-Benzylloxy-1-pentanol** onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
- Sample Spectrum Collection:
 - Carefully lower the ATR press to ensure good contact between the sample and the crystal.
 - Using the software, collect the sample spectrum. The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Processing:
 - If necessary, perform a baseline correction and normalize the spectrum.
 - Label the significant peaks with their corresponding wavenumbers.
- Cleaning:
 - Lift the ATR press and clean the sample from the crystal surface using a lint-free wipe and an appropriate solvent. Ensure the crystal is clean and dry for the next user.

This comprehensive guide provides the foundational knowledge for understanding and interpreting the IR spectrum of **5-Benzyloxy-1-pentanol**, which is essential for its use in research and development.

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